O6-Ethyl-2'-deoxyguanosine-d5 is a chemically modified nucleoside analog that is primarily utilized in scientific research to study DNA damage and repair mechanisms. This compound is a derivative of O6-ethyl-2'-deoxyguanosine, with deuterium atoms replacing the hydrogen atoms at specific positions, which allows for enhanced tracking in experimental studies. Its chemical structure and properties make it particularly relevant in the fields of molecular biology and cancer research.
O6-Ethyl-2'-deoxyguanosine-d5 is classified as a nucleoside analog, specifically a modified form of deoxyguanosine. It is synthesized for research purposes and is not intended for human or veterinary use. The compound's synthesis typically involves the alkylation of 2'-deoxyguanosine with ethylating agents under controlled conditions that include solvents such as dimethyl sulfoxide and catalysts like sodium hydride .
The synthesis of O6-Ethyl-2'-deoxyguanosine-d5 generally follows these steps:
The molecular formula of O6-Ethyl-2'-deoxyguanosine-d5 is C12D5H14N5O4, with a molecular weight of approximately 302.34 g/mol. The inclusion of deuterium atoms allows for distinct isotopic labeling, which aids in tracking its incorporation into DNA during experiments. The structural modifications at the O6 position are critical for its function as a model compound in studies related to DNA interactions .
O6-Ethyl-2'-deoxyguanosine-d5 can undergo several chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides or acyl chlorides for substitution reactions.
The mechanism of action for O6-Ethyl-2'-deoxyguanosine-d5 involves its incorporation into DNA strands, where it interferes with normal base pairing during replication. The presence of the ethyl group at the O6 position can lead to mispairing, resulting in mutations during DNA replication processes. This compound serves as a valuable tool for studying molecular targets involved in DNA repair mechanisms, particularly examining the role of enzymes such as O6-methylguanine-DNA methyltransferase in removing alkyl groups from DNA .
O6-Ethyl-2'-deoxyguanosine-d5 exhibits unique physical and chemical properties due to its structural modifications:
These properties make it suitable for various laboratory applications, particularly those involving biochemical assays and studies on nucleic acid interactions .
O6-Ethyl-2'-deoxyguanosine-d5 has diverse applications in scientific research:
O⁶-Ethyl-dG arises primarily from exposure to N-nitroso compounds (NOCs), notably N-nitrosodiethylamine (NDEA) found in tobacco smoke, processed foods, and contaminated pharmaceuticals [3]. Metabolic activation of NDEA occurs via cytochrome P450 monooxygenases (CYP2E1, CYP2A6), which catalyze α-hydroxylation to generate reactive ethyldiazonium ions. These electrophiles alkylate the O⁶ position of guanine in DNA, forming promutagenic O⁶-Et-dG adducts [3]. Unlike N-alkylations (e.g., N⁷-ethylguanine), which are primarily cytotoxic, O⁶-alkylations are strongly mutagenic due to their ability to disrupt base pairing.
The persistence of O⁶-Et-dG in DNA depends on repair efficiency. O⁶-alkylguanine-DNA alkyltransferase (MGMT) directly reverses smaller adducts (e.g., O⁶-methyl-dG) by transferring the alkyl group to its active site. However, bulkier ethyl adducts are repaired less efficiently, increasing their biological half-life. When unrepaired, O⁶-Et-dG mispairs with thymine during replication, initiating G→A transition mutations—a hallmark of alkylation-induced carcinogenesis [1] [3].
Table 1: Alkylating Agents and Associated DNA Adducts
Alkylating Agent | Major DNA Adducts | Primary Sources |
---|---|---|
NDEA | O⁶-Et-dG, N⁷-EtG, O⁴-EtT | Processed foods, tobacco |
NDMA | O⁶-Me-dG, N⁷-MeG | Drugs, tobacco smoke |
NNK (tobacco-specific) | O⁶-pob-dG, O⁶-Me-dG | Tobacco smoke |
The mutagenicity of O⁶-alkyl-dG lesions is profoundly influenced by alkyl group size and topology. In human cell lines (e.g., HEK293T), O⁶-Et-dG exhibits moderate replication blockage (bypass efficiency ~80–90%) but high G→A mutation frequency (73%). In contrast, larger branched adducts (e.g., O⁶-iso-butyl-dG) are more replication-blocking and rely on nucleotide excision repair (NER) rather than MGMT [1].
Translesion synthesis (TLS) polymerases modulate mutagenic outcomes:
Table 2: Mutagenic Profiles of O⁶-Alkyl-dG Lesions in Human Cells
Alkyl Group | Bypass Efficiency (%) | G→A Mutation Frequency (%) | Primary Repair Pathway |
---|---|---|---|
Ethyl (straight) | 80–90 | 73 | MGMT, TLS |
n-Butyl | 43.3 | 68 | MGMT/TLS |
iso-Propyl | <30 | 24 | NER |
Pyridyloxobutyl | 74.4 | 52* | NER/TLS |
**Includes G→T transversions (8–10%) [1] [2].
O⁶-Ethyl-2'-deoxyguanosine-d₅ incorporates five deuterium atoms at the 2',3',5'-positions of the deoxyribose ring. This isotopic labeling provides critical advantages in mass spectrometry (MS)-based DNA adduct quantification:
Deuterium labeling also minimizes matrix effects and ion suppression in electrospray ionization-MS. Studies using shuttle vector-based PCR-CRAB assays coupled with tandem MS show that O⁶-Et-dG-d₅ improves detection sensitivity for O⁶-Et-dG by 10-fold, with a limit of quantification (LOQ) of 1 adduct per 10⁸ nucleotides [1] [2].
Table 3: Mass Spectrometric Advantages of Deuterium Labeling
Parameter | Native O⁶-Et-dG | O⁶-Et-dG-d₅ | Analytical Benefit |
---|---|---|---|
Molecular Weight (Da) | 283.2 | 288.2 | Clear mass separation in MS1 |
Retention Time (LC) | 8.2 min | 8.2 min | Identical extraction recovery |
LOQ (adducts/10⁸ nt) | 10 | 1 | Enhanced sensitivity for trace adducts |
Signal-to-Noise Ratio | 15:1 | 50:1 | Reduced matrix interference |
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